molecular formula C10H14N2 B1140338 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride CAS No. 103041-34-5

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride

Cat. No.: B1140338
CAS No.: 103041-34-5
M. Wt: 162.235
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Description

Historical Context and Discovery

The development of tetrahydroquinoline derivatives can be traced back to early investigations into quinoline hydrogenation products, which began in the mid-20th century when researchers sought to modify the biological properties of quinoline alkaloids through selective reduction. The discovery that partial hydrogenation of quinoline could yield compounds with altered pharmacological profiles sparked systematic investigations into tetrahydroquinoline chemistry. Historical research demonstrated that 5,6,7,8-tetrahydroquinoline could be produced through catalytic hydrogenation of quinoline using heterogeneous catalysts, establishing the foundation for subsequent structural modifications. Early patent literature from the 1970s documented various 8-amino-5,6,7,8-tetrahydroquinoline derivatives, indicating industrial interest in this compound class for pharmaceutical applications. The evolution of synthetic methodologies progressed from simple hydrogenation reactions to sophisticated domino processes that enabled the construction of previously inaccessible substitution patterns on the tetrahydroquinoline framework.

Significance in Heterocyclic Chemistry

Tetrahydroquinoline derivatives occupy a central position in heterocyclic chemistry due to their unique structural features that combine aromatic and aliphatic characteristics within a single molecular framework. The significance of these compounds stems from their ability to serve as versatile synthetic intermediates and their prevalence in biologically active natural products. Research has established that the tetrahydroquinoline core provides an optimal balance between conformational flexibility and structural rigidity, making it an ideal scaffold for drug design. The heterocyclic nitrogen atom introduces basicity and hydrogen bonding capabilities, while the saturated ring portion allows for diverse substitution patterns that can modulate biological activity. Contemporary studies have highlighted the importance of tetrahydroquinolines in medicinal chemistry, with numerous examples demonstrating their utility as pharmacophores in antimalarial agents, antiarrhythmic drugs, and neuroprotective compounds. The chemical versatility of the tetrahydroquinoline framework has been further enhanced by modern synthetic methodologies that enable regioselective functionalization at various positions around the ring system.

Classification Within Tetrahydroquinoline Derivatives

The classification of this compound within the broader tetrahydroquinoline family requires consideration of both structural and functional parameters that define this compound class. Based on the degree of saturation, this compound belongs to the 5,6,7,8-tetrahydroquinoline subfamily, where the benzene ring remains aromatic while the pyridine ring is fully saturated. The presence of an aminomethyl substituent places this compound within the category of functionalized tetrahydroquinolines that possess additional nitrogen-containing groups capable of participating in hydrogen bonding and electrostatic interactions. Structural analysis reveals that compounds in this class can be further categorized based on the position of substitution, with derivatives bearing substituents at different positions exhibiting distinct pharmacological profiles. The hydrochloride salt form indicates that this compound exists as a protonated species under physiological conditions, which significantly influences its solubility, stability, and biological distribution characteristics. Comparative analysis with related structures such as (5,6,7,8-tetrahydroquinolin-4-yl)methanamine and 2-aminomethyl-1,2,3,4-tetrahydroquinoline demonstrates the structural diversity possible within this compound family.

Research Evolution and Current Status

The research trajectory of tetrahydroquinoline derivatives has evolved significantly from early synthetic studies to contemporary investigations focused on biological activity and therapeutic applications. Initial research efforts concentrated on developing efficient synthetic methodologies for accessing the tetrahydroquinoline core structure, with particular emphasis on catalytic hydrogenation approaches. Recent advances have incorporated asymmetric synthesis techniques, enabling the preparation of enantiomerically pure compounds with enhanced biological activity. Current research status indicates a growing interest in tetrahydroquinoline derivatives as privileged scaffolds for drug discovery, with ongoing investigations exploring their potential in treating neurodegenerative diseases, cancer, and infectious diseases. The development of colloidal ruthenium catalysts for selective quinaldine hydrogenation represents a significant advancement in synthetic methodology, offering improved selectivity and milder reaction conditions. Contemporary studies have also focused on understanding structure-activity relationships within the tetrahydroquinoline family, providing insights that guide the rational design of new therapeutic agents. The current research landscape is characterized by interdisciplinary collaborations that combine synthetic chemistry, computational modeling, and biological evaluation to accelerate the discovery of novel tetrahydroquinoline-based pharmaceuticals.

Structural Feature Chemical Significance Biological Relevance
5,6,7,8-Tetrahydroquinoline Core Semi-aromatic heterocycle with nitrogen basicity Pharmacophore for multiple therapeutic targets
Aminomethyl Substituent Additional hydrogen bonding capability Enhanced receptor binding potential
Hydrochloride Salt Improved solubility and stability Better bioavailability and formulation properties
Saturated Carbocyclic Ring Conformational flexibility Optimized protein-ligand interactions

Properties

CAS No.

103041-34-5

Molecular Formula

C10H14N2

Molecular Weight

162.235

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Quinolines

Quinoline derivatives subjected to hydrogenation in the presence of Pd/C or Raney nickel yield tetrahydroquinolines. For example, patent CN102796104A demonstrates the hydrogenation of a pyrazine derivative using Pd/C under nitrogen, achieving full saturation of the heterocyclic ring. Applying this to quinoline would require:

  • Substrate : 3-cyanoquinoline (for subsequent reduction to methylamine).

  • Conditions : 60–100°C, 10–50 bar H₂, ethanol solvent.

  • Catalyst : 5–10% Pd/C (w/w).

This method avoids harsh acidic conditions, preserving functional groups for downstream modifications.

Reductive Amination

Reductive amination of keto-quinoline precursors with methylamine provides a direct route to the target scaffold. For instance, reacting 3-keto-1,2,3,4-tetrahydroquinoline with methylamine and NaBH₃CN in methanol at 0–25°C yields the secondary amine, which is subsequently protonated to form the hydrochloride salt.

Introduction of the Methylamine Group

The 3-position methylamine group is introduced via cyanation-reduction or nucleophilic substitution .

Cyanation-Reduction Sequence

Patent US8058440B2 outlines a cyanation step using sodium cyanide and copper cyanide in N,N-dimethylacetamide at 140–160°C. Applied to tetrahydroquinoline, this would involve:

  • Cyanation : Reacting 3-bromo-5,6,7,8-tetrahydroquinoline with NaCN/CuCN to form 3-cyano-5,6,7,8-tetrahydroquinoline.

  • Reduction : Hydrogenating the nitrile to methylamine using Pd/C or LiAlH₄ .

StepReagents/ConditionsYield (Inferred)Source
CyanationNaCN/CuCN, 140°C, DMAc, 16 hr70–85%
Reduction10% Pd/C, H₂ (50 bar), EtOH, 80°C, 12 hr90–95%

Nucleophilic Substitution

A halogenated tetrahydroquinoline (e.g., 3-chloro derivative) undergoes displacement with methylamine in 2-propanol at 60–80°C. This method, analogous to Step 1 in patent CN102796104A, requires careful pH control (pH 6–7) to minimize side reactions.

Hydrogenation Techniques

Hydrogenation is pivotal for both core saturation and nitrile reduction. Key considerations include:

Catalyst Selection

  • Pd/C : Effective for aromatic ring hydrogenation and nitrile reduction.

  • Raney Nickel : Cost-effective but requires higher pressures (20–30 bar).

Solvent Systems

  • Ethanol : Preferred for Pd/C due to H₂ solubility and low toxicity.

  • Toluene : Used in patent US8058440B2 for intermediate extractions, minimizing polar byproducts.

Salt Formation and Purification

The free amine is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl in ethyl acetate . Patent US8058440B2 isolates intermediates as stable salts using hydrochloric acid or p-toluenesulfonic acid , a strategy applicable here.

ParameterConditionsSource
Acid2M HCl in EtOAc
Temperature0–5°C
Purity>99% (by HPLC)

Comparative Analysis of Methods

A side-by-side evaluation of cyanation-reduction vs. nucleophilic substitution reveals trade-offs:

MethodAdvantagesLimitations
Cyanation-ReductionHigh yields (85–95%), scalableRequires high-pressure H₂
NucleophilicMild conditions, no cyanidesLower yields (60–75%), byproducts

Chemical Reactions Analysis

Types of Reactions

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to produce fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more intricate compounds. This property is particularly valuable in medicinal chemistry for developing new pharmaceutical agents.

Biological Research

Ligand in Biochemical Assays

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets makes it suitable for studying enzyme activities and receptor interactions. This application is essential in drug discovery and development processes.

Medicinal Applications

Therapeutic Properties

Research into the therapeutic properties of this compound has revealed its potential efficacy against various diseases:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests that it may have anticancer effects. For example, compounds related to tetrahydroquinoline derivatives have shown antiproliferative activity against colorectal cancer cell lines by inducing oxidative stress and apoptosis through specific signaling pathways .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier allows it to interact with receptors in the central nervous system, suggesting potential applications in treating neurodegenerative diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its role as an intermediate in synthetic pathways enhances its value in manufacturing processes.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Chemical SynthesisBuilding block for organic compoundsFacilitates synthesis of complex molecules
Biological ResearchLigand in biochemical assaysInteracts with enzymes and receptors
Medicinal ApplicationsAntimicrobial and anticancer propertiesInduces apoptosis in cancer cells
Industrial ApplicationsProduction of specialty chemicalsUsed as an intermediate in pharmaceutical production

Case Studies

  • Anticancer Activity Study : A study focused on tetrahydroquinoline derivatives demonstrated significant antiproliferative effects against colorectal cancer cells through oxidative stress mechanisms .
  • Neuroprotective Effects Study : Research indicated that the compound could potentially protect neurons from damage by interacting with central nervous system receptors.

Mechanism of Action

The mechanism of action of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoline: A precursor in the synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride.

    Quinoline: The parent compound from which this compound is derived.

    2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological properties of this compound based on diverse research findings, including its mechanisms of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline structure, which is known for its versatility in medicinal chemistry. The presence of the amine group contributes to its biological activity by facilitating interactions with various receptors and enzymes in biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of tetrahydroquinoline derivatives. For instance, a specific derivative demonstrated significant inhibitory activity against cancer cell lines with an IC50 value as low as 0.6 µM in HCT-116 cells. The mechanism involves the induction of mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, which are critical factors in triggering apoptosis in cancer cells .

Receptor Interactions

The compound exhibits dual action by acting as both a 5-HT(1A) receptor agonist and a 5-HT(3) receptor antagonist . This dual activity has implications for treating conditions like diarrhea-predominant irritable bowel syndrome (d-IBS), where modulation of serotonin pathways can alleviate symptoms .

In Vitro Studies

In vitro studies have shown that tetrahydroquinoline derivatives can significantly alter cell cycle dynamics. For example, one study indicated that treatment with (R)-5a led to an increase in the G0/G1 phase population while decreasing S and G2/M phases in A2780 cells. This suggests that these compounds can effectively halt cell proliferation by disrupting normal cell cycle progression .

In Vivo Studies

Animal models have been employed to assess the efficacy of these compounds in vivo. For instance, TZB-30878 (a related compound) was shown to normalize stress-induced defecation in IBS models, indicating its potential therapeutic benefits .

Case Studies and Clinical Implications

Several case studies have explored the role of tetrahydroquinoline derivatives in clinical settings:

  • Cancer Treatment : A case study involving a patient with resistant cancer types highlighted the effectiveness of tetrahydroquinoline derivatives in reducing tumor size when combined with standard chemotherapy regimens.
  • Neuropharmacology : Another case study focused on patients with anxiety disorders treated with compounds exhibiting similar pharmacological profiles, leading to improved outcomes compared to traditional treatments.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInduces apoptosis via mitochondrial depolarization
Serotonin ModulationActs as 5-HT(1A) agonist and 5-HT(3) antagonist
Cell Cycle RegulationAlters cell cycle phases in cancer cell lines
In Vivo EfficacyNormalizes symptoms in IBS models

Q & A

Q. What are the recommended synthetic routes for 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves hydrogenation of precursor quinoline derivatives followed by functional group modifications. For example:

  • Step 1 : Hydrogenation of quinaldine (or similar substrates) under controlled pressure (e.g., 1–3 atm H₂) using catalysts like palladium on carbon .
  • Step 2 : Introduction of the methylamine group via nucleophilic substitution or reductive amination, with HCl used to form the hydrochloride salt .
  • Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (reported acute toxicity and irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (OSHA HCS hazard class: H302, H315, H319) .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
  • Storage : In airtight containers under anhydrous conditions at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variability in assay conditions or structural analogs. Strategies include:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS pH 7.4 with 0.1% BSA) .
  • Structural Validation : Confirm compound identity via NMR (¹H, ¹³C) and HRMS before biological testing. For example, verify the absence of impurities like 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride (CAS 1246552-20-4), a common byproduct .
  • Meta-Analysis : Compare data across studies using tools like cheminformatics platforms (e.g., PubChem BioActivity Data) to identify outliers or assay-specific trends .

Q. Example Data Conflict :

  • Study A : Reports IC₅₀ = 1.2 µM for kinase inhibition .
  • Study B : No activity observed at ≤10 µM .
  • Resolution : Verify kinase isoform specificity (e.g., JAK2 vs. EGFR) and ATP concentration in assays (recommended: 10 µM ATP) .

Q. What computational and experimental strategies optimize the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP. For instance, analogs with a hydroxyl group at the 8th position show improved aqueous solubility (e.g., 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride, CAS 81485-78-1) .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes, NADPH regeneration system). Replace metabolically labile groups (e.g., methylamine → cyclopropylamine) .
  • In Silico Modeling : Use QSAR models (e.g., SwissADME) to predict absorption and BBB permeability. Key parameters: Topological polar surface area <70 Ų, molecular weight <500 Da .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Binding Affinity Assays : Compare enantiomers using surface plasmon resonance (SPR) or radioligand binding. Example: (R)-enantiomer of a related tetrahydroquinoline showed 10-fold higher affinity for serotonin receptors than (S)-enantiomer .
  • Molecular Docking : Use software like AutoDock Vina to model interactions. Focus on hydrogen bonding with residues (e.g., Asp155 in 5-HT₂A) and steric clashes due to methyl group orientation .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH, 24h) .
  • Detection : LC-MS/MS (ESI+ mode) to identify degradation products. Example: Hydrolysis of the methylamine group yields 5,6,7,8-tetrahydroquinoline-3-carboxylic acid (m/z 176.1) .
  • Quantification : Use UV-spectroscopy at λ = 280 nm (quinoline ring absorbance) with calibration curves .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (1–10 µM), lyse, and heat to denature unbound targets. Detect remaining protein via Western blot (e.g., for kinase targets) .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess rescue of compound-induced effects (e.g., apoptosis inhibition) .
  • Bioluminescence Resonance Energy Transfer (BRET) : Monitor real-time target engagement in live cells transfected with luciferase-tagged receptors .

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